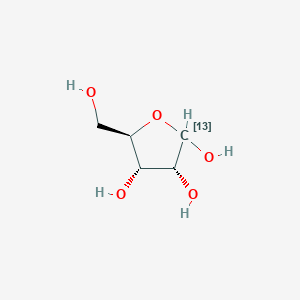

D-Ribose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

70849-24-0 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1 |

InChI Key |

PYMYPHUHKUWMLA-CEQZBKKVSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Synonyms |

Ribose-1-13C; D-(-)-Ribose-1-13C; |

Origin of Product |

United States |

Foundational & Exploratory

The Role of D-Ribose-13C in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. While 13C-labeled glucose and glutamine have traditionally been the workhorses of metabolic flux analysis (MFA), the use of other specifically labeled substrates offers unique advantages for dissecting complex metabolic networks. This technical guide focuses on the role of D-Ribose labeled with Carbon-13 (D-Ribose-13C) in metabolic research. D-ribose is a central molecule in cellular metabolism, serving as a critical component of nucleotides (ATP, GTP), nucleic acids (RNA and DNA), and the coenzyme nicotinamide adenine dinucleotide (NAD).[1] Administering 13C-labeled D-ribose allows researchers to trace its metabolic fate, providing direct insights into the pentose phosphate pathway (PPP), nucleotide biosynthesis, and salvage pathways.

While the direct use of this compound as a primary tracer is less common than 13C-glucose, its application, particularly in studying nucleotide salvage pathways, provides valuable information that can be complementary to traditional tracer strategies. This guide will delve into the core applications of this compound, present available quantitative data, detail relevant experimental protocols, and provide visualizations of the key metabolic pathways and experimental workflows.

Core Applications of this compound in Metabolic Research

The primary role of this compound in metabolic research is to trace the flux of ribose into various biosynthetic and catabolic pathways. This allows for the quantification of pathway activities that are often difficult to resolve using other tracers.

Tracing the Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is crucial for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate (R5P), the precursor for nucleotide synthesis.[2][3] While 13C-glucose tracers are commonly used to estimate PPP flux, the analysis can be complex due to the reversible reactions of the non-oxidative PPP and the scrambling of carbon atoms.[2][4]

Using this compound can, in specific experimental contexts, offer a more direct method to probe the fate of ribose and its entry into and exit from the PPP. For instance, by supplying cells with uniformly labeled [U-13C5]D-ribose, researchers can track the incorporation of the intact five-carbon ribose unit into nucleotides or its conversion to glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate via the non-oxidative PPP.

Elucidating Nucleotide Biosynthesis and Salvage Pathways

Nucleotides can be synthesized de novo from R5P, amino acids, CO2, and one-carbon units, or they can be recycled through salvage pathways from the breakdown of nucleic acids and nucleotides.[5] this compound is a powerful tool for dissecting the relative contributions of these pathways.

A notable application is the use of 13C-labeled nucleosides, such as [13C5]uridine, where the ribose moiety is labeled.[3][6] This allows for the direct tracing of salvaged ribose. The labeled ribose can be tracked as it is incorporated into the nucleotide pool or catabolized and funneled into central carbon metabolism.[6] This approach has been instrumental in demonstrating that under glucose-limiting conditions, the ribose from uridine can be a significant fuel source, entering glycolysis and the TCA cycle.[3][6]

Quantitative Data from this compound Tracing Studies

The available quantitative data on the direct use of this compound as a primary tracer is limited. However, studies using uridine-derived 13C-ribose provide valuable insights into the metabolic fate of salvaged ribose.

A study on pancreatic ductal adenocarcinoma (PDA) cell lines demonstrated that under low glucose conditions, these cells preferentially utilize uridine.[3] Tracing experiments with [13C5]uridine revealed the incorporation of the labeled ribose-derived carbon into various downstream metabolites.

Table 1: Mass Isotopologue Distribution of 13C5-Uridine Ribose-Derived Carbon in Pancreatic Cancer Cells [3]

| Metabolite | M+1 | M+2 | M+3 | M+4 | M+5 |

| Uridine | - | - | - | - | ~30% |

| Pyrimidines | - | - | - | - | Significant Labeling |

| Purines | - | - | - | - | Significant Labeling |

| Glycolytic Intermediates | Significant Labeling | Significant Labeling | Significant Labeling | - | - |

| TCA Cycle Intermediates | Significant Labeling | Significant Labeling | - | - | - |

Note: This table summarizes the findings presented in the source material. The term "Significant Labeling" is used where precise numerical values were not provided in the abstract but the presence of labeling was clearly indicated.

These findings highlight that salvaged ribose is not only used for nucleotide synthesis but can also be a significant source of carbon for central energy metabolism, particularly in cancer cells under nutrient stress.

Experimental Protocols

Detailed experimental protocols for the direct administration of this compound are not as widely published as those for 13C-glucose. However, based on existing 13C tracer methodologies and the uridine tracing study, a general protocol for cell culture experiments can be outlined.

General Protocol for 13C-Ribose Tracing in Adherent Mammalian Cells

This protocol is adapted from general stable isotope tracing protocols and the specific details of the [13C5]uridine tracing experiments.[3][6][7]

1. Cell Culture and Media Preparation:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the labeling medium by supplementing base medium (e.g., DMEM or RPMI 1640) lacking the standard carbon source (e.g., glucose) with the desired concentration of this compound (e.g., [U-13C5]D-ribose) or a 13C-labeled nucleoside (e.g., [13C5]uridine).

-

The concentration of the tracer should be optimized for the specific cell line and experimental question.

2. Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Quickly wash the cells with a buffer or medium lacking the unlabeled carbon source to minimize carryover.

-

Add the pre-warmed 13C-labeling medium to the cells.

-

Incubate the cells for a time course determined by the metabolic pathway of interest. For rapid pathways like glycolysis and the PPP, time points can range from minutes to a few hours. For steady-state labeling, longer incubation times (e.g., 24-48 hours) may be necessary.

3. Metabolite Extraction:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS) or by adding a cold quenching solution (e.g., 80% methanol).

-

Scrape the cells in a cold extraction solvent (e.g., 80% methanol) and transfer to a microcentrifuge tube.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the cell lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

4. Sample Analysis by Mass Spectrometry (MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., water/acetonitrile for LC-MS).

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

-

The LC method should be optimized to separate the metabolites of interest.

-

Acquire data in full scan mode to detect all mass isotopologues of the targeted metabolites.

5. Data Analysis:

-

Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.

-

Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of all its isotopologues.

-

Correct the raw MIDs for the natural abundance of 13C.

-

Use the corrected MIDs to calculate metabolic fluxes using software packages like INCA, Metran, or OpenFlux.

Visualizing Metabolic Pathways and Workflows

D-Ribose Metabolism and Tracing Fates

The following diagram illustrates the central position of D-ribose in metabolism and the potential fates of a 13C label from this compound.

Experimental Workflow for 13C-Ribose Tracer Studies

The following diagram outlines the key steps in a typical 13C-ribose tracer experiment.

Rationale and Considerations for Using this compound

The choice of an isotopic tracer is a critical aspect of experimental design in metabolic research.[8][9] While 13C-glucose is versatile, this compound can be advantageous in specific scenarios:

-

Directly Probing Ribose Uptake and Metabolism: this compound provides a direct way to measure the cellular uptake and subsequent metabolic fate of exogenous ribose, which can be particularly relevant in studying conditions where ribose supplementation is considered therapeutic.

-

Deconvoluting the Non-oxidative PPP: By introducing labeled ribose, it is possible to more directly trace the flow of carbons through the reversible reactions of the non-oxidative PPP, which can be challenging to interpret with glucose tracers alone.

-

Investigating Nucleotide Salvage: As demonstrated by the [13C5]uridine studies, labeled ribose within a nucleoside is an excellent tool for quantifying the contribution of nucleotide salvage pathways to both the nucleotide pool and central carbon metabolism.[3][6]

Limitations and Considerations:

-

Cost and Availability: Positional and uniformly labeled this compound can be more expensive and less readily available than standard 13C-glucose tracers.

-

Physiological Relevance: The concentration of extracellular ribose is typically much lower than that of glucose, so experiments using high concentrations of this compound may not fully reflect physiological conditions.

-

Metabolic Perturbations: The introduction of a high concentration of an alternative carbon source like ribose could potentially alter the metabolic state of the cells, which needs to be considered when interpreting the results.

Conclusion

This compound is a valuable, albeit less commonly used, tool in the metabolic researcher's arsenal. Its strength lies in its ability to directly trace the metabolic fate of the ribose moiety, offering unique insights into the pentose phosphate pathway and, most notably, nucleotide salvage pathways. While the body of literature detailing its use is not as extensive as that for 13C-glucose, the existing studies, particularly those employing 13C-labeled nucleosides, demonstrate its potential to unravel complex metabolic phenotypes, especially in the context of cancer metabolism and nutrient stress. As the field of metabolomics continues to advance, the strategic use of specialized tracers like this compound will be crucial for gaining a more complete and nuanced understanding of cellular metabolism in health and disease.

References

- 1. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 3. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. embopress.org [embopress.org]

- 6. biorxiv.org [biorxiv.org]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 9. benchchem.com [benchchem.com]

Illuminating Cellular Metabolism: A Technical Guide to D-Ribose-¹³C Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Ribose-¹³C as a powerful tool for dissecting cellular metabolism. Stable isotope tracers are indispensable in modern metabolic research, and positionally labeled ribose offers a unique lens through which to view specific and crucial biochemical pathways. This document provides a comprehensive overview of the core principles, detailed experimental protocols, data interpretation, and visualization of metabolic networks traced with D-Ribose-¹³C.

Introduction to D-Ribose-¹³C in Metabolic Tracing

D-Ribose is a central molecule in cellular metabolism, forming the backbone of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). It is primarily synthesized through the Pentose Phosphate Pathway (PPP), a critical branch of glucose metabolism that also produces NADPH for reductive biosynthesis and antioxidant defense. By introducing D-Ribose labeled with the stable isotope carbon-13 (¹³C) at specific positions, researchers can trace the fate of these carbon atoms as they are incorporated into downstream metabolites. This technique, known as stable isotope-resolved metabolomics (SIRM), allows for the precise quantification of metabolic fluxes and the elucidation of pathway activities under various physiological and pathological conditions.[1][2][3][4][5]

The use of ¹³C-labeled D-Ribose is particularly advantageous for studying:

-

Pentose Phosphate Pathway (PPP) activity: Directly tracing the incorporation of ribose into the nucleotide pool and its interconversion with glycolytic intermediates provides a clear measure of PPP flux.[6][7][8]

-

Nucleotide biosynthesis and salvage: Quantifying the rate of de novo nucleotide synthesis versus salvage pathways.[9][10]

-

Ribose contribution to central carbon metabolism: Understanding how exogenous or endogenous ribose feeds into glycolysis and the TCA cycle.

-

Metabolic reprogramming in disease: Investigating alterations in these pathways in cancer, metabolic disorders, and other diseases.[11][12]

This guide will focus on the practical application of D-Ribose-¹³C, providing the necessary information to design, execute, and interpret these powerful experiments.

Core Metabolic Pathways Traced by D-Ribose-¹³C

The journey of the ¹³C label from D-Ribose begins with its uptake by the cell and phosphorylation to Ribose-5-phosphate (R5P). From there, it can enter several key metabolic routes.

Pentose Phosphate Pathway (PPP) and Nucleotide Synthesis

The most direct fate of R5P is its conversion to phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo and salvage pathways of nucleotide biosynthesis. By using uniformly labeled [U-¹³C₅]-D-Ribose, all five carbons of the resulting ribose moiety in nucleotides will be labeled. This allows for the direct measurement of the rate of new nucleotide synthesis.

Interconversion with Glycolysis

The non-oxidative branch of the PPP allows for the interconversion of pentose phosphates with intermediates of glycolysis, namely Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P). When cells are supplied with [U-¹³C₅]-D-Ribose, the ¹³C labels can be traced into these glycolytic intermediates and further downstream to pyruvate and lactate. The specific pattern of ¹³C labeling (isotopologue distribution) in these molecules provides quantitative information about the direction and magnitude of the flux through the non-oxidative PPP.

Experimental Design and Protocols

A successful D-Ribose-¹³C tracing experiment requires careful planning and execution. The following sections outline a general workflow and detailed protocols.

Experimental Workflow

The overall workflow for a typical ¹³C metabolic flux analysis experiment is depicted below. It involves cell culture with the labeled substrate, quenching of metabolic activity, extraction of metabolites, analytical measurement of isotopic labeling, and computational analysis to determine metabolic fluxes.[1]

Detailed Experimental Protocols

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow for 24-48 hours in standard growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM without glucose and pyruvate) with dialyzed fetal bovine serum (to minimize unlabeled ribose and other metabolites), and the desired concentration of D-Ribose-¹³C (e.g., [U-¹³C₅]-D-Ribose). The concentration of the tracer should be optimized for the specific cell line and experimental goals.

-

Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed D-Ribose-¹³C labeling medium.

-

Incubation: Incubate the cells for the desired period. For steady-state analysis, a longer incubation (e.g., 24 hours) is typically required to ensure isotopic equilibrium in downstream metabolites like nucleotides.[13] For dynamic flux analysis, a time course with multiple shorter time points (e.g., 0, 5, 15, 30, 60 minutes) is performed.

2. Quenching and Metabolite Extraction:

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add an ice-cold extraction solvent. A commonly used solvent is 80% methanol.[14]

-

Extraction: Scrape the cells in the presence of the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex vigorously to ensure complete lysis.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. This extract can be stored at -80°C until analysis.

3. Analytical Techniques:

-

Mass Spectrometry (MS): The most common analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][6] These techniques separate the individual metabolites and then measure the mass-to-charge ratio of the resulting ions. The incorporation of ¹³C results in a predictable mass shift, allowing for the quantification of the different isotopologues of each metabolite.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can also be used to determine the positional enrichment of ¹³C within a metabolite's carbon skeleton.[11][15][16] This provides detailed information about the specific reaction pathways that were active.

Data Presentation and Interpretation

The primary output of a D-Ribose-¹³C tracing experiment is the mass isotopologue distribution (MID) for various metabolites of interest. This data can be used to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).[17][18]

Quantitative Data Summary

The following tables provide a representative summary of the kind of quantitative data that can be obtained from a [U-¹³C₅]-D-Ribose tracing experiment in a hypothetical cancer cell line compared to a control cell line.

Table 1: Fractional Enrichment of ¹³C in Key Metabolites

| Metabolite | Control Cells (Fractional ¹³C Enrichment) | Cancer Cells (Fractional ¹³C Enrichment) |

| Ribose-5-Phosphate | 0.95 ± 0.02 | 0.96 ± 0.01 |

| ATP (Ribose moiety) | 0.65 ± 0.04 | 0.85 ± 0.03 |

| Lactate | 0.15 ± 0.02 | 0.35 ± 0.04 |

| Glutamate | 0.05 ± 0.01 | 0.10 ± 0.02 |

Fractional enrichment represents the proportion of the metabolite pool that is labeled with ¹³C.

Table 2: Estimated Relative Metabolic Fluxes (Normalized to Ribose Uptake)

| Metabolic Flux | Control Cells (Relative Flux) | Cancer Cells (Relative Flux) |

| Ribose -> Nucleotide Synthesis | 0.70 | 0.90 |

| Ribose -> Glycolysis (via non-oxidative PPP) | 0.25 | 0.45 |

| Glycolysis -> Lactate Secretion | 0.85 | 0.95 |

| Pyruvate -> TCA Cycle | 0.10 | 0.05 |

Interpretation of Results

The hypothetical data in the tables suggest that the cancer cells exhibit a higher rate of nucleotide synthesis from exogenous ribose, as indicated by the higher fractional enrichment in the ribose moiety of ATP and the higher relative flux. Furthermore, the cancer cells show an increased flux of ribose-derived carbons into glycolysis and lactate production, a hallmark of the Warburg effect. The reduced entry of pyruvate into the TCA cycle in cancer cells is also consistent with this metabolic phenotype.

Conclusion

D-Ribose-¹³C is a versatile and powerful tracer for investigating central carbon metabolism, particularly the pentose phosphate pathway and nucleotide biosynthesis. The methodologies outlined in this guide provide a framework for researchers to design and implement robust stable isotope tracing experiments. The ability to quantitatively measure metabolic fluxes provides unprecedented insight into the metabolic reprogramming that occurs in various diseases and offers a valuable tool for the development of novel therapeutic strategies that target cellular metabolism. The continued development of analytical technologies and computational modeling will further enhance the utility of D-Ribose-¹³C in advancing our understanding of complex biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic synthesis and structural characterization of 13C, 15N-poly(ADP-ribose) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Hyperpolarized 13C Spectroscopy and an NMR-Compatible Bioreactor System for the Investigation of Real-Time Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High-resolution 13C metabolic flux analysis - ProQuest [proquest.com]

Unveiling Novel Metabolic Landscapes: A Technical Guide to D-Ribose-13C Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of metabolic pathways within a cell governs its physiological state, and alterations in these pathways are often hallmarks of disease. The ability to map and quantify metabolic fluxes is therefore crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Stable isotope tracing, coupled with mass spectrometry, has emerged as a powerful tool for elucidating the intricacies of cellular metabolism. Among the various stable isotope tracers, D-Ribose-13C offers a unique window into fundamental biosynthetic pathways, including nucleotide synthesis and the pentose phosphate pathway (PPP). This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation for utilizing this compound in the discovery and characterization of novel metabolic pathways.

Core Principles of 13C Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] When combined with the use of 13C-labeled substrates, such as this compound, it becomes a powerful technique known as 13C-MFA. The core principle of 13C-MFA lies in tracing the path of the 13C isotope as it is incorporated into various downstream metabolites.[2]

By providing cells with a substrate where some of the natural 12C atoms are replaced by the heavier 13C isotope, researchers can track the transformation of this substrate through metabolic networks.[3] Mass spectrometry (MS) is then used to measure the mass shifts in metabolites resulting from the incorporation of 13C.[4] The specific patterns of 13C labeling in different metabolites, known as mass isotopomer distributions, provide a wealth of information about the relative activities of different metabolic pathways.[5]

D-Ribose is a five-carbon sugar that is a central component of essential biomolecules such as ATP, RNA, and DNA.[6][7] Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate, which is a key intermediate in the pentose phosphate pathway and a precursor for nucleotide biosynthesis.[8] By using D-Ribose labeled with 13C, researchers can directly probe the fluxes through these critical pathways.

Experimental Protocols

The successful implementation of a this compound tracing experiment requires careful planning and execution of several key steps, from cell culture to data analysis. The following protocols provide a detailed methodology for conducting such experiments in adherent mammalian cells.

Cell Culture and 13C-Labeling

This protocol outlines the steps for culturing cells and introducing the this compound tracer.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium

-

This compound (e.g., [U-13C5]D-ribose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed adherent cells in 6-well plates at a density that will result in 50-80% confluency at the time of the experiment. The optimal cell number should be determined for each cell line to ensure sufficient material for MS analysis.[9]

-

Pre-incubation: One hour before introducing the labeled substrate, replace the standard culture medium with a fresh medium supplemented with 10% dFBS. Using dialyzed serum is crucial to minimize the presence of unlabeled small molecules.[9]

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium with the desired concentration of this compound. The concentration should be optimized based on the experimental goals.

-

Initiation of Labeling: At the start of the labeling period, aspirate the pre-incubation medium and quickly wash the cells once with the base medium (without glucose or ribose) to remove any residual unlabeled sugars. This wash step should be brief (less than 30 seconds) to minimize metabolic stress.[9]

-

Incubation: Immediately add the pre-warmed this compound labeling medium to the cells. Incubate the cells for the desired duration. The incubation time will depend on the specific pathways being investigated and whether a metabolic steady-state or kinetic flux is being measured.

Metabolite Extraction

This protocol details the process of quenching metabolic activity and extracting intracellular metabolites.

Materials:

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes

Procedure:

-

Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold 80% methanol to the cells.[10]

-

Cell Lysis and Collection: Place the culture plates on a bed of dry ice. Scrape the frozen cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.[11]

-

Vortexing and Centrifugation: Vortex the tubes vigorously to ensure complete cell lysis and protein precipitation. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to new clean tubes. At this point, the samples can be stored at -80°C until analysis.[10]

Sample Preparation for Mass Spectrometry

This protocol describes the final steps to prepare the metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Vacuum concentrator (e.g., SpeedVac)

-

Derivatization reagents (for GC-MS)

-

LC-MS grade water and solvents

Procedure for LC-MS:

-

Solvent Evaporation: Dry the metabolite extracts using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a solvent compatible with the LC method. The reconstitution volume should be optimized based on the initial cell number and the sensitivity of the mass spectrometer.[9]

Procedure for GC-MS:

-

Solvent Evaporation: Dry the metabolite extracts using a vacuum concentrator.

-

Derivatization: Many polar metabolites are not volatile enough for GC-MS analysis and require a derivatization step to increase their volatility. A common method is silylation using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS). The specific derivatization protocol will depend on the metabolites of interest.[3][12]

Data Presentation and Interpretation

The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) of various metabolites. This data can be used to calculate metabolic fluxes and identify active pathways.

Quantitative Data Summary

The following table provides an illustrative example of how quantitative flux data from a hypothetical this compound experiment could be presented. The values represent the relative flux through key metabolic pathways, normalized to the rate of D-ribose uptake.

| Metabolic Pathway | Reaction | Relative Flux (Control) | Relative Flux (Treated) | Fold Change |

| Pentose Phosphate Pathway | Ribose-5-phosphate -> PRPP | 100 | 120 | 1.2 |

| Oxidative PPP | 30 | 25 | 0.83 | |

| Non-oxidative PPP | 70 | 95 | 1.36 | |

| Nucleotide Synthesis | de novo Purine Synthesis | 40 | 55 | 1.38 |

| de novo Pyrimidine Synthesis | 25 | 30 | 1.2 | |

| Glycolysis | Fructose-6-P -> G3P | 15 | 10 | 0.67 |

Note: This data is illustrative and serves as an example of how to present quantitative flux analysis results.

Mass Isotopomer Distribution Analysis

The raw data from the mass spectrometer will be in the form of mass isotopomer distributions for each detected metabolite. This data needs to be corrected for the natural abundance of 13C.[5] The corrected MIDs can then be used to infer the pathways through which the 13C from D-ribose has traveled. For example, the detection of M+5 labeled ribose-5-phosphate would indicate direct phosphorylation of the administered [U-13C5]D-ribose. The labeling patterns of downstream metabolites like purine and pyrimidine nucleotides will reveal the extent to which de novo synthesis pathways are active.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic studies. The following are examples of diagrams that can be generated using the Graphviz (DOT language) to represent experimental workflows and metabolic pathways.

Experimental Workflow

D-Ribose Metabolism and Associated Pathways

Discovery of Novel Metabolic Pathways

A key application of this compound tracing is the potential for discovering previously uncharacterized metabolic pathways. By observing unexpected labeling patterns in metabolites, researchers can infer the existence of novel enzymatic reactions or entire pathways.

For instance, if this compound administration leads to the labeling of a metabolite that is not a known product of the pentose phosphate pathway or nucleotide synthesis, it would suggest an alternative metabolic fate for ribose. Further investigation, including the identification of the labeled metabolite and the enzymes involved, could lead to the characterization of a novel pathway.

One approach to pathway discovery involves a combination of 13C-assisted metabolism analysis and genomics. By identifying gene clusters that are co-regulated with the observed metabolic phenotype, researchers can pinpoint candidate enzymes responsible for the novel transformations.[3]

Applications in Drug Development

The ability to quantitatively map metabolic pathways has significant implications for drug development. By understanding how a disease state alters metabolic fluxes, researchers can identify potential drug targets. For example, if a particular pathway is upregulated in cancer cells, enzymes in that pathway could be targeted for inhibition.

This compound tracing can be used to assess the mechanism of action of a drug by observing how it perturbs metabolic fluxes. If a drug is designed to inhibit a specific enzyme, a this compound experiment can confirm this by showing a decrease in flux through the targeted reaction and a potential rerouting of metabolites through alternative pathways. This information is invaluable for optimizing drug efficacy and minimizing off-target effects.

Conclusion

This compound metabolic tracing is a powerful and versatile technique for the quantitative analysis of cellular metabolism. By providing a direct readout of fluxes through the pentose phosphate pathway and nucleotide biosynthesis, it offers unique insights into fundamental cellular processes. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to employ this technology for the discovery and characterization of novel metabolic pathways, ultimately advancing our understanding of health and disease.

References

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. naturalbiohealth.com [naturalbiohealth.com]

- 7. codeage.com [codeage.com]

- 8. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Ribose-13C as a Tracer in Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolomics for elucidating the intricate network of metabolic pathways that underpin cellular function. Among the various tracers utilized, D-Ribose labeled with Carbon-13 (D-Ribose-13C) offers a unique window into critical biosynthetic and redox pathways. While cells are often supplied with 13C-labeled glucose, the subsequent analysis of the isotopic enrichment in ribose moieties, particularly within nucleotides, provides a powerful readout for the activity of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis, and it is fundamental for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating pentose sugars like ribose-5-phosphate, the backbone of nucleotides and nucleic acids.

This technical guide provides a comprehensive overview of the application of this compound, primarily through the analysis of labeled ribose derived from 13C-glucose, as a tracer in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret stable isotope tracing experiments focused on the pentose phosphate pathway and nucleotide biosynthesis. This document details the core metabolic pathways, provides explicit experimental protocols for cell culture, sample preparation, and analysis via mass spectrometry and nuclear magnetic resonance spectroscopy, and presents quantitative data in a clear, tabular format. Furthermore, it includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the concepts and methodologies.

Core Metabolic Pathways Traced by 13C-Labeled Ribose

The journey of the 13C label from a precursor like glucose to its incorporation into ribose reveals the dynamics of central carbon metabolism. The primary pathway of interest is the Pentose Phosphate Pathway (PPP).

The Pentose Phosphate Pathway (PPP)

The PPP is a cytosolic pathway that can be divided into two main branches: the oxidative and the non-oxidative phase.[1]

-

Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. This phase is critical for maintaining a reduced state within the cell and for providing the reducing power for biosynthetic reactions.

-

Non-oxidative Phase: This series of reversible reactions interconverts pentose phosphates, including ribose-5-phosphate, with intermediates of glycolysis such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[2] This phase allows the cell to adapt the output of the PPP to its specific metabolic needs, whether it be nucleotide synthesis or the generation of glycolytic intermediates.

The labeling pattern of ribose-5-phosphate derived from specifically labeled glucose precursors provides a quantitative measure of the relative flux through the oxidative and non-oxidative branches of the PPP.[3][4][5] For instance, using [1,2-13C2]glucose allows for the differentiation of ribose synthesized through the oxidative PPP versus the non-oxidative PPP.[6]

Nucleotide Biosynthesis

Ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides. The incorporation of 13C-labeled ribose into the nucleotide pool is a direct reflection of de novo nucleotide synthesis. By measuring the isotopic enrichment of ribose in RNA, researchers can gain insights into the rate of nucleotide production and overall nucleic acid synthesis.[7]

Visualizing Metabolic Pathways and Experimental Workflows

Pentose Phosphate Pathway Diagram

Caption: The Pentose Phosphate Pathway, showing the oxidative and non-oxidative branches.

Experimental Workflow for 13C Tracing

Caption: A typical experimental workflow for 13C-based metabolic flux analysis.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing 13C-labeled glucose to probe the pentose phosphate pathway and downstream metabolism.

Table 1: Glucose Metabolism Fluxes in Cerebellar Granule Neurons

| Metabolic Fate of Glucose | Percentage of Glucose Flux |

| Glycolysis | 52 ± 6% |

| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% |

| Oxidative PPP / De novo Nucleotide Synthesis | 29 ± 8% |

| Conversion to Pyruvate | 62 ± 6% |

| Mitochondrial Oxidation | 16 ± 1% |

| Lactate Export | 46 ± 6% |

Data adapted from a study on cerebellar granule neurons metabolizing [1,2-13C2]glucose.[8]

Table 2: Mass Isotopomer Distribution in Ribose from Hep G2 Cells

| Ribose Isotopomer | Description |

| [1-13C]-ribose | Single 13C label at the first carbon |

| [5-13C]-ribose | Single 13C label at the fifth carbon |

| [1,2-13C2]-ribose | Double 13C label at the first and second carbons |

| [4,5-13C2]-ribose | Double 13C label at the fourth and fifth carbons |

This table describes the observed 13C distribution in ribose isotopomers from human hepatoma cells (Hep G2) incubated with [1,2-13C2]glucose. The relative abundances of these isotopomers are used to calculate flux through the PPP.[3][4][5]

Table 3: Pentose Cycle Activity in Hep G2 Cells

| Tracer(s) Used | Pentose Cycle Activity (% of Glucose Flux) |

| [1,2-13C2]glucose | 5.73 ± 0.52% |

| [1-13C] and [6-13C]glucose | 5.55 ± 0.73% |

This table compares the calculated pentose cycle activity in Hep G2 cells using different 13C-labeled glucose tracers, demonstrating the consistency of the method.[3][4][5]

Experimental Protocols

The following protocols provide a detailed methodology for conducting a 13C tracing experiment to analyze ribose labeling and determine pentose phosphate pathway flux.

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate mammalian cells (e.g., A549, Hep G2) in a 10-cm dish and culture in standard growth medium (e.g., high-glucose DMEM supplemented with 10% FBS and antibiotics) until they reach approximately 80% confluency.[9]

-

Media Preparation: Prepare the labeling medium by dissolving the 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose or a mixture of [U-13C6]glucose and [1-13C]glucose) in glucose-free DMEM to the desired final concentration (e.g., 25 mM).[9] Supplement the medium with dialyzed FBS to minimize interference from unlabeled glucose and other metabolites in the serum.

-

Initiation of Labeling: Aspirate the standard growth medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary between cell lines and should be determined empirically, but a common starting point is 6 to 24 hours.[9][10] To verify steady state, isotopic labeling can be measured at two different time points (e.g., 18 and 24 hours).[10]

Protocol 2: Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Add 1 mL of ice-cold 80% methanol to the dish and place it on dry ice for 10 minutes.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new tube.

-

Drying: Evaporate the solvent from the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract can be stored at -80°C until analysis.

Protocol 3: GC-MS Analysis of Ribose Isotopomers

-

Derivatization: To make the polar metabolites volatile for GC-MS analysis, a two-step derivatization is typically performed.

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Separation: Use a suitable GC column (e.g., a DB-5ms) and a temperature gradient to separate the derivatized metabolites.

-

Ionization and Detection: Use electron ionization (EI) to fragment the molecules and a mass analyzer (e.g., a quadrupole) to detect the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

Peak Identification: Identify the peak corresponding to derivatized ribose based on its retention time and mass spectrum.

-

Isotopomer Distribution: Determine the mass isotopomer distribution (MID) of ribose by analyzing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.) of a characteristic fragment ion.

-

Correction for Natural Abundance: Correct the raw MID data for the natural abundance of 13C and other heavy isotopes.[11]

-

Protocol 4: NMR Spectroscopy Analysis

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition:

-

Data Analysis:

-

Metabolite Identification: Identify the signals corresponding to ribose by comparing the chemical shifts to spectral databases.

-

Isotopomer Analysis: Analyze the 13C satellites in the 1H spectrum or the multiplet patterns in the 13C spectrum to determine the positional enrichment of 13C in the ribose molecule.[6]

-

Conclusion

The use of 13C-labeled precursors to trace the metabolic fate of carbon atoms into the ribose moiety of nucleotides is a robust and informative method for studying the pentose phosphate pathway and de novo nucleotide synthesis. This technical guide provides a framework for researchers to employ this powerful technique in their own studies. By carefully designing experiments, following detailed protocols for sample handling and analysis, and correctly interpreting the resulting isotopic enrichment data, it is possible to gain significant insights into cellular metabolism in both health and disease. The methodologies and data presented herein serve as a valuable resource for scientists in academic research and in the pharmaceutical industry, aiding in the discovery of novel therapeutic targets and the development of new drugs.

References

- 1. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.psu.edu [pure.psu.edu]

The Metabolic Journey of D-Ribose: A 13C-Labeling Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a five-carbon monosaccharide, is a fundamental building block for life, forming the backbone of RNA and key energy-carrying molecules like adenosine triphosphate (ATP).[1] Its synthesis and subsequent metabolic fate are intricately linked to central carbon metabolism, primarily through the pentose phosphate pathway (PPP). Understanding the dynamics of D-ribose metabolism is crucial for various fields, including cancer research, metabolic disorders, and the development of antiviral and anti-cancer therapies.[1] Stable isotope labeling with 13C, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful lens to trace the flow of carbon atoms through these complex metabolic networks. This technical guide delves into the core principles of D-ribose metabolism, offering a detailed look at how 13C labeling studies unravel its intricate pathways and providing practical insights for researchers in the field.

Core Metabolic Pathways

D-ribose is endogenously synthesized from glucose via the pentose phosphate pathway (PPP), a crucial metabolic route that operates in parallel with glycolysis.[2][3] The PPP is bifurcated into an oxidative and a non-oxidative branch.

-

Oxidative PPP: This phase is an irreversible process that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. NADPH is a critical reducing equivalent for biosynthetic reactions and antioxidant defense.[4][5]

-

Non-oxidative PPP: This reversible phase interconverts various sugar phosphates, including the isomerization of ribulose-5-phosphate to ribose-5-phosphate (R5P), the direct precursor for nucleotide synthesis.[6] The reversibility of this pathway allows cells to adapt to varying metabolic demands for NADPH and R5P.[7]

Supplemental D-ribose can enter cellular metabolism, bypassing the rate-limiting steps of the PPP to be converted to R5P, which can then be used for the synthesis of nucleotides and other essential biomolecules.[8][9]

Tracing D-Ribose Metabolism with 13C Labeling

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells.[4] By supplying cells with a substrate labeled with 13C, such as [1,2-13C2]glucose or [U-13C6]glucose, researchers can track the incorporation of the heavy isotope into various metabolites. The resulting mass isotopologue distributions (MIDs), which represent the fractional abundance of each isotopologue (molecules differing only in their isotopic composition), are then measured by MS or NMR.[10] This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the precise calculation of intracellular fluxes.

Key Insights from 13C Labeling Studies:

-

Quantifying PPP Flux: 13C-MFA has been instrumental in determining the relative contributions of the oxidative and non-oxidative branches of the PPP to ribose synthesis under different physiological and pathological conditions.[7][11]

-

Nucleotide Synthesis: Tracing the incorporation of 13C from labeled glucose or ribose into the ribose moiety of nucleotides provides a direct measure of de novo nucleotide biosynthesis.[12]

-

Interconnections with other Pathways: 13C labeling reveals the intricate connections between the PPP, glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[13] For instance, the fate of 13C atoms from glucose can be tracked through glycolysis, into the TCA cycle, and subsequently into amino acids derived from TCA cycle intermediates.

-

Metabolic Reprogramming in Disease: Cancer cells often exhibit altered glucose metabolism, with a significant portion of glucose being shunted through the PPP to support rapid proliferation and combat oxidative stress.[13] 13C tracing studies are pivotal in elucidating these metabolic adaptations.

Quantitative Data from 13C Labeling Studies

The following tables summarize hypothetical yet representative quantitative data that can be obtained from 13C labeling experiments aimed at understanding D-ribose metabolism.

Table 1: 13C Enrichment in Key Metabolites after [U-13C6]glucose Labeling

| Metabolite | Mass Isotopologue | Fractional Enrichment (%) - Control Cells | Fractional Enrichment (%) - Cancer Cells |

| Glucose-6-Phosphate | M+6 | 95.2 ± 1.5 | 96.1 ± 1.2 |

| Ribose-5-Phosphate | M+5 | 45.3 ± 2.1 | 68.7 ± 2.5 |

| Sedoheptulose-7-Phosphate | M+7 | 30.1 ± 1.8 | 55.4 ± 2.0 |

| Lactate | M+3 | 85.6 ± 3.0 | 92.3 ± 2.8 |

| Citrate | M+2 | 50.7 ± 2.5 | 40.1 ± 2.2 |

| ATP (Ribose moiety) | M+5 | 42.1 ± 1.9 | 65.9 ± 2.3 |

M+n denotes the isotopologue with 'n' 13C atoms.

Table 2: Metabolic Flux Ratios Determined by 13C-MFA

| Flux Ratio | Description | Control Cells | Cancer Cells |

| PPP / Glycolysis | Relative flux through the Pentose Phosphate Pathway versus Glycolysis | 0.15 ± 0.02 | 0.35 ± 0.04 |

| Oxidative PPP / Non-oxidative PPP | Ratio of flux through the oxidative versus non-oxidative branches of the PPP | 1.2 ± 0.1 | 2.5 ± 0.2 |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase | Relative contribution of anaplerotic pyruvate carboxylation versus oxidative entry into the TCA cycle | 0.10 ± 0.01 | 0.05 ± 0.01 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable 13C labeling studies. Below are generalized protocols for key experiments.

Protocol 1: Cell Culture and 13C Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Isotope Labeling: Add pre-warmed growth medium containing the 13C-labeled substrate (e.g., [U-13C6]glucose) at a defined concentration. The unlabeled version of the substrate should be omitted.

-

Incubation: Incubate the cells for a predetermined period to allow for isotopic steady-state labeling of intracellular metabolites. This duration typically ranges from several hours to 24 hours, depending on the cell type and metabolic rates.[7]

-

Metabolite Extraction: At the end of the incubation, rapidly quench metabolism and extract the metabolites. A common method involves aspirating the medium, washing the cells with ice-cold saline, and then adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: Scrape the cells in the extraction solvent, transfer the mixture to a microcentrifuge tube, and centrifuge to pellet cell debris. The supernatant containing the metabolites is then collected and stored at -80°C until analysis.

Protocol 2: Sample Analysis by LC-MS

-

Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). The choice of column and mobile phase depends on the polarity of the target metabolites. For polar metabolites like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) is often employed.[14]

-

Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[14] The instrument should be operated in full scan mode to acquire the mass spectra of all isotopologues.

-

Data Processing: Process the raw data to identify metabolites based on their accurate mass and retention time. The fractional abundance of each mass isotopologue for a given metabolite is then calculated by integrating the peak areas of the respective isotopic peaks.

Protocol 3: Data Analysis and Flux Calculation

-

Isotopologue Distribution Correction: Correct the raw mass isotopologue distributions for the natural abundance of 13C.

-

Metabolic Model Construction: Develop a stoichiometric model of the relevant metabolic pathways, including glycolysis, the PPP, the TCA cycle, and biomass synthesis.

-

Flux Estimation: Use specialized software (e.g., INCA, Metran) to fit the corrected MIDs to the metabolic model and estimate the metabolic fluxes. This involves solving a system of algebraic equations that describe the flow of 13C atoms through the network.

Visualizing Metabolic Networks and Workflows

Diagrams are essential for visualizing the complex relationships within metabolic pathways and experimental procedures.

References

- 1. nbinno.com [nbinno.com]

- 2. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.cytoplan.co.uk [blog.cytoplan.co.uk]

- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 5. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. mdpi.com [mdpi.com]

- 8. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribose - Wikipedia [en.wikipedia.org]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Chemi-Enzymatic Synthesis of ¹³C-Labeled D-Ribose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the chemi-enzymatic synthesis of ¹³C-labeled D-ribose, a critical precursor for the production of isotopically labeled nucleosides and nucleotides used in advanced NMR studies and drug development. The strategic combination of chemical and enzymatic reactions offers a powerful and versatile approach to introduce carbon-13 isotopes at specific positions within the D-ribose molecule, enabling detailed structural and dynamic analyses of nucleic acids and their interactions.

Introduction

The demand for stable isotope-labeled biomolecules, particularly those incorporating ¹³C, has grown significantly with the advancement of heteronuclear multidimensional NMR spectroscopy.[1][2] These labeled compounds are indispensable for elucidating the intricate three-dimensional structures, conformational dynamics, and intermolecular interactions of oligonucleotides.[1][2] D-ribose, as the central sugar moiety of RNA and a precursor to deoxyribonucleosides, is a primary target for isotopic labeling. Chemi-enzymatic methods have emerged as a highly effective strategy, providing access to a wide array of ¹³C-labeled D-ribose isotopomers with acceptable yields.[1][2]

This guide details the primary enzymatic pathways and key chemical transformations involved in these syntheses, presents structured data for quantitative comparison, and provides detailed experimental protocols for core reactions.

Core Synthesis Strategies

The chemi-enzymatic synthesis of ¹³C-labeled D-ribose primarily revolves around the strategic use of enzymes from central carbon metabolism, particularly the pentose phosphate pathway (PPP) and glycolysis. These enzymatic reactions are often preceded or followed by chemical modifications to achieve the desired labeling pattern. A general overview of the synthesis strategies is presented below.

Caption: General workflow for the chemi-enzymatic synthesis of ¹³C-labeled D-ribose.

A cornerstone of this field is the work by Serianni and Bondo, who demonstrated that five key reactions can be strategically sequenced to produce 26 of the 32 possible ¹³C-labeled isotopomers of D-ribose.[1][2]

Key Enzymatic Reactions and Pathways

The enzymatic steps in the synthesis of ¹³C-labeled D-ribose often utilize enzymes from the non-oxidative branch of the pentose phosphate pathway. These enzymes catalyze the interconversion of sugar phosphates, allowing for the scrambling and specific placement of ¹³C labels.

Isomerization and Epimerization

Isomerases and epimerases play a crucial role in converting aldoses and ketoses, which is fundamental for manipulating the stereochemistry and labeling patterns of the sugar backbone.

-

L-arabinose Isomerase: This enzyme is utilized in the conversion of L-arabinose to L-ribulose.

-

Mannose-6-Phosphate Isomerase: This enzyme can be used to convert L-ribulose to L-ribose.

Caption: Enzymatic isomerization of ¹³C-L-arabinose to ¹³C-L-ribose.

Transketolase-Catalyzed Carbon-Carbon Bond Formation

Transketolase is a key enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This reaction is instrumental in elongating or shortening the carbon chain of sugars and for introducing ¹³C labels into specific positions. For instance, D-ribose-5-phosphate can be synthesized from glyceraldehyde-3-phosphate and a two-carbon donor.

Caption: Transketolase-catalyzed reaction in the pentose phosphate pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and may require optimization based on specific laboratory conditions and substrate labeling patterns.

Protocol 1: Enzymatic Isomerization of ¹³C-L-Arabinose to ¹³C-L-Ribose

This two-step enzymatic process converts ¹³C-labeled L-arabinose into ¹³C-labeled L-ribose.

Materials:

-

¹³C-L-Arabinose

-

L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

-

Mannose-6-phosphate isomerase (e.g., from Geobacillus thermodenitrificans)

-

Co²⁺ solution (1 mM)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

Cross-linking agent (e.g., 0.5% glutaraldehyde for enzyme immobilization)

Procedure:

-

Enzyme Immobilization (Optional but Recommended):

-

Prepare a solution of L-arabinose isomerase and mannose-6-phosphate isomerase in the reaction buffer.

-

Add glutaraldehyde solution dropwise while gently stirring to achieve a final concentration of 0.5%.

-

Allow the cross-linking reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

-

Wash the immobilized enzymes extensively with the reaction buffer to remove any unreacted glutaraldehyde.

-

-

Isomerization Reaction:

-

Prepare a reaction mixture containing the desired concentration of ¹³C-L-arabinose (e.g., 100 g/L) and 1 mM Co²⁺ in the reaction buffer.

-

Add the immobilized (or free) L-arabinose isomerase and mannose-6-phosphate isomerase to the reaction mixture. A typical enzyme loading would be 8 U/ml of L-arabinose isomerase and 20 U/ml of mannose-6-phosphate isomerase.

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 70°C for enzymes from Geobacillus thermodenitrificans) with gentle agitation.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing the sugar composition by HPLC.

-

The reaction is typically allowed to proceed for several hours (e.g., 3-6 hours) to reach equilibrium.

-

-

Product Purification:

-

Separate the enzymes from the reaction mixture by centrifugation (for immobilized enzymes) or by ultrafiltration (for free enzymes).

-

The supernatant containing the mixture of sugars can be purified using chromatographic techniques such as anion-exchange or size-exclusion chromatography to isolate the ¹³C-L-ribose.

-

Protocol 2: Analysis of ¹³C Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for determining the position and extent of ¹³C labeling.

A. NMR Spectroscopy:

-

Sample Preparation:

-

Dissolve a known amount of the purified ¹³C-labeled D-ribose in D₂O.

-

Add an internal standard for chemical shift referencing (e.g., DSS or TSP).

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹³C and ¹H NMR spectra.

-

For detailed analysis of coupling patterns and unambiguous assignments, acquire two-dimensional (2D) correlation spectra such as ¹H-¹³C HSQC and HMBC.

-

-

Data Analysis:

-

Integrate the signals in the ¹³C NMR spectrum to determine the relative abundance of ¹³C at each carbon position.

-

Analyze the ¹³C-¹³C and ¹³C-¹H coupling constants to confirm the connectivity and position of the labels.

-

The percentage of isotopic enrichment can be calculated by comparing the integrals of the signals from the labeled sample to those of a known concentration of a natural abundance standard.

-

B. Mass Spectrometry:

-

Sample Preparation:

-

The purified ¹³C-labeled D-ribose may require derivatization (e.g., silylation) to improve its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not necessary.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable chromatographic system.

-

Acquire mass spectra in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

-

Data Analysis:

-

The mass shift of the molecular ion peak compared to the unlabeled standard directly indicates the number of ¹³C atoms incorporated.

-

Analysis of the isotopic distribution of the molecular ion cluster allows for the quantification of the percentage of enrichment.

-

Fragmentation patterns can provide information about the position of the ¹³C labels within the molecule.

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from chemi-enzymatic synthesis of ¹³C-labeled D-ribose. The values can vary depending on the specific protocol and enzymes used.

Table 1: Reaction Yields for Key Enzymatic Conversions

| Conversion Step | Starting Material | Product | Enzyme(s) | Typical Yield (%) | Reference |

| Isomerization | L-Arabinose | L-Ribose | L-arabinose isomerase, Mannose-6-phosphate isomerase | 23-32% | [3] |

| Cyanohydrin Reduction | D-Arabinose | D-Ribose & D-Arabinose | Chemical | ~70% (combined) | [4] |

Table 2: Isotopic Enrichment Levels

| Labeled Precursor | Target Molecule | Labeling Position(s) | Analytical Method | Isotopic Enrichment (%) | Reference |

| [U-¹³C₆]Glucose | Ribonucleosides | Ribose moiety | NMR | >95% | [5] |

| ¹³CO₂ | Plant-derived DOC | Various | IRMS | Variable | [6] |

Conclusion

The chemi-enzymatic synthesis of ¹³C-labeled D-ribose provides a robust and flexible platform for producing a wide range of isotopomers essential for modern biomedical research. By strategically combining the selectivity of enzymes with the versatility of chemical reactions, researchers can access specifically labeled precursors for detailed structural and functional studies of nucleic acids and other biomolecules. The protocols and data presented in this guide offer a solid foundation for laboratories looking to establish or optimize their capabilities in this critical area of isotope labeling.

References

Exploring the Pentose Phosphate Pathway with D-Ribose-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. Its primary functions are to produce nicotinamide adenine dinucleeotide phosphate (NADPH), a key cellular reductant, and pentose sugars, which are essential precursors for nucleotide biosynthesis.[1][2][3] Given its central role in cellular proliferation, redox balance, and biosynthesis, the PPP is a significant area of interest in various research fields, including cancer biology and drug development.[4] This technical guide provides an in-depth exploration of the PPP, with a focus on the use of D-Ribose-¹³C as a tracer for metabolic flux analysis.

The Pentose Phosphate Pathway: An Overview

The PPP consists of two distinct branches: the oxidative and the non-oxidative phase.[2][5]

-

Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[1][5] The key regulatory enzyme of this branch is glucose-6-phosphate dehydrogenase (G6PD), which is allosterically inhibited by high levels of NADPH.[2][5][6]

-

Non-oxidative Phase: This series of reversible reactions interconverts pentose phosphates and other sugar phosphates, linking the PPP back to glycolysis and gluconeogenesis.[1][6] The enzymes transketolase and transaldolase are central to this phase, facilitating the transfer of two- and three-carbon units between sugars.

The flux through the PPP is tightly regulated to meet the cell's metabolic demands for NADPH and pentoses.[1] For instance, in rapidly dividing cells, the demand for ribose-5-phosphate for nucleotide synthesis is high, while in cells under oxidative stress, the production of NADPH is paramount to regenerate reduced glutathione and detoxify reactive oxygen species.[1][5]

Tracing the Pentose Phosphate Pathway with D-Ribose-¹³C

Isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes. While various ¹³C-labeled glucose isotopomers are commonly used to study the PPP, D-Ribose-¹³C offers a direct way to investigate the non-oxidative branch and its connections to glycolysis. By introducing ¹³C-labeled ribose into a biological system, researchers can track the fate of the labeled carbon atoms as they are incorporated into various metabolites.

Principles of ¹³C Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a cell.[3] The general workflow involves:

-

Labeling Experiment: Cells or organisms are cultured in a medium containing a ¹³C-labeled substrate, such as D-Ribose-¹³C.

-

Metabolite Extraction and Analysis: After a period of incubation, metabolites are extracted and their ¹³C labeling patterns are determined using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Computational Modeling: The experimental labeling data is then used to constrain a computational model of the metabolic network, allowing for the estimation of intracellular fluxes.

The distribution of ¹³C isotopes in downstream metabolites provides a detailed picture of the active metabolic pathways.

Quantitative Data from ¹³C Tracing Studies

The following tables summarize quantitative data from studies that have used ¹³C-labeled substrates to investigate the fluxes through the pentose phosphate pathway and related metabolic routes. While specific data from D-Ribose-¹³C studies is limited in the public domain, the principles and the types of data generated are well-represented by studies using ¹³C-labeled glucose.

Table 1: Relative Fluxes through Central Carbon Metabolism in Neurons

| Metabolic Pathway | Percentage of Glucose Metabolized |

| Glycolysis | 52 ± 6% |

| Combined Oxidative/Non-oxidative Pentose Cycle | 19 ± 2% |

| Combined Oxidative PPP/De novo Nucleotide Synthesis | 29 ± 8% |

Data from a study using [1,2-¹³C₂]glucose in cerebellar granule neurons. The data indicates a significant portion of glucose is funneled through the PPP to support nucleotide synthesis and redox balance.[7]

Table 2: Isotope Labeling of Lactate from [1,2-¹³C₂]glucose in Human Hepatoma Cells

| Lactate Isotopomer | Percentage of Total Lactate |

| m1 (one ¹³C substitution) | 1.9% |

| m2 (two ¹³C substitutions) | 10% |

This data demonstrates how the labeling pattern of a downstream metabolite like lactate can be used to infer the activity of the PPP. The presence of singly labeled lactate is a key indicator of PPP activity when using [1,2-¹³C₂]glucose.[8]

Experimental Protocols

A detailed and robust experimental protocol is critical for successful ¹³C-MFA studies. The following provides a generalized methodology for a typical experiment using a ¹³C-labeled substrate.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow for a specified period.

-

Medium Exchange: Prior to labeling, aspirate the standard medium and wash the cells with a pre-warmed base medium lacking the substrate to be labeled (e.g., glucose-free and ribose-free medium).

-

Labeling: Add the experimental medium containing the ¹³C-labeled substrate (e.g., D-Ribose-¹³C at a specific concentration) to the cells.

-

Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate and to reach isotopic steady state. The optimal incubation time should be determined empirically for the specific cell type and experimental conditions.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold solution, such as phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

Mass Spectrometry Analysis

-

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites are often derivatized to increase their volatility and thermal stability. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different metabolites, which are then ionized and detected by the mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragments, which reveals the incorporation of ¹³C atoms.

-

LC-MS Analysis: For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not required. The extracted metabolites are separated by the liquid chromatograph before being introduced into the mass spectrometer.

Data Analysis

The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the mass isotopomer distributions (MIDs) for each detected metabolite. The MIDs represent the fraction of each metabolite that contains 0, 1, 2, ... n ¹³C atoms. This data is then used in computational flux modeling.

Visualizing the Pentose Phosphate Pathway and Experimental Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language.

References

- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. Regulation of the pentose phosphate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.libretexts.org [med.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

The Sentinel of Cellular Integrity: A Technical Guide to D-Ribose-¹³C in Nucleotide Salvage Pathway Research

For Researchers, Scientists, and Drug Development Professionals